3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE 3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE
Brand Name: Vulcanchem
CAS No.: 866895-71-8
VCID: VC4587060
InChI: InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-9-19(31-2)10-12-20/h4-15H,3H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F
Molecular Formula: C25H20FNO4S
Molecular Weight: 449.5

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

CAS No.: 866895-71-8

Cat. No.: VC4587060

Molecular Formula: C25H20FNO4S

Molecular Weight: 449.5

* For research use only. Not for human or veterinary use.

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE - 866895-71-8

Specification

CAS No. 866895-71-8
Molecular Formula C25H20FNO4S
Molecular Weight 449.5
IUPAC Name (4-ethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone
Standard InChI InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-9-19(31-2)10-12-20/h4-15H,3H2,1-2H3
Standard InChI Key GFFAGZQJATXOKT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F

Introduction

Synthesis of Quinoline Derivatives

Quinoline derivatives are typically synthesized through various methods, including the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis. These methods involve the condensation of anilines with carbonyl compounds or other reactive intermediates to form the quinoline ring.

For example, the synthesis of 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones involves the condensation of 5-bromoanthranilic acid with acetic anhydride, followed by reaction with substituted anilines . While this specific synthesis does not directly relate to 3-(4-Ethylbenzoyl)-6-Fluoro-4-(4-Methoxybenzenesulfonyl)quinoline, it illustrates the general approach to synthesizing quinoline derivatives.

Biological Activities of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities:

  • Antimicrobial Activity: Many quinoline derivatives exhibit potent antimicrobial properties, making them candidates for the development of new antibiotics .

  • Anti-inflammatory Activity: Some quinoline compounds have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

  • Anticancer Activity: Certain quinolines have been investigated for their anticancer properties, though more research is needed to fully explore their potential .

Structural Characteristics

The structure of quinoline derivatives plays a crucial role in their biological activities. The presence of substituents such as ethylbenzoyl and methoxybenzenesulfonyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

SubstituentPotential Effect on Biological Activity
EthylbenzoylMay enhance lipophilicity, affecting cell membrane permeability.
FluoroCan increase metabolic stability and bioavailability.
MethoxybenzenesulfonylMay contribute to improved solubility and interaction with biological targets.

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